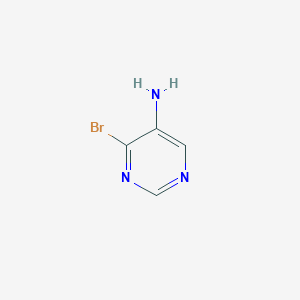

5-Amino-4-bromopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYSMLJPDPVHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672009 | |

| Record name | 4-Bromopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849353-34-0 | |

| Record name | 4-Bromopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Amino-4-bromopyrimidine in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-4-bromopyrimidine for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to mimic endogenous nucleic acid bases.[1] Within the vast landscape of pyrimidine derivatives, this compound stands out as a strategically important building block for the synthesis of novel drug candidates. Its unique substitution pattern, featuring a nucleophilic amino group and a reactive bromine atom, provides a powerful platform for generating diverse molecular architectures with significant biological potential.[2]

This guide offers a comprehensive overview of the synthesis and characterization of this compound, providing field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through the electrophilic bromination of 5-aminopyrimidine. This approach is favored for its regioselectivity and relatively mild reaction conditions.

Causality Behind the Synthetic Strategy

The pyrimidine ring is an electron-deficient heterocycle. However, the amino group at the 5-position is an activating group, donating electron density to the ring through resonance and making it more susceptible to electrophilic attack. The directing effect of the amino group favors substitution at the ortho and para positions. In the case of 5-aminopyrimidine, the positions ortho to the amino group are positions 4 and 6. The bromination occurs selectively at the 4-position due to steric and electronic factors.

The choice of N-bromosuccinimide (NBS) as the brominating agent is crucial. NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine under controlled conditions. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, to facilitate the dissolution of the starting materials and the progress of the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Aminopyrimidine

-

N-bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Stir bar

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminopyrimidine (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution in an ice bath with continuous stirring.

-

To the cooled solution, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. The addition should be controlled to maintain the reaction temperature below 5 °C.

-

After the complete addition of NBS, allow the reaction mixture to stir at room temperature overnight in the dark to prevent light-induced side reactions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and stir for 30 minutes to precipitate the product and dissolve any succinimide byproduct.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to obtain this compound as a solid.

Caption: Synthesis workflow for this compound.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring. A broad singlet corresponding to the amino protons.[3] |

| ¹³C NMR | Four distinct signals in the aromatic region corresponding to the four carbon atoms of the pyrimidine ring. |

| Mass Spec. | Molecular ion peak corresponding to the mass of this compound. The presence of bromine will be indicated by a characteristic M+2 isotopic peak of nearly equal intensity.[4][5] |

| IR Spec. | N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. N-H bending vibrations around 1600-1650 cm⁻¹.[6] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the synthesized compound. A high-purity sample should exhibit a single major peak in the chromatogram.

Experimental Protocol: ¹H NMR Spectroscopy

Materials:

-

Synthesized this compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount (5-10 mg) of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the spinner and insert it into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.

Caption: Chemical diversification of this compound.

Conclusion

This compound is a pivotal intermediate for the advancement of drug discovery programs. A thorough understanding of its synthesis and meticulous characterization are paramount to ensure the quality and reliability of subsequent research. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently utilize this versatile building block in the design and synthesis of next-generation therapeutics.

References

-

PubMed Central.

-

HETEROCYCLES.

-

Vulcanchem.

-

PubMed.

-

PubChem.

-

PubChem.

-

Autech Inc.

-

International Journal of Innovative Research in Science, Engineering and Technology.

-

ChemicalBook.

-

Semantic Scholar.

-

Thermo Fisher Scientific.

-

Benchchem.

-

Sigma-Aldrich.

-

NIST WebBook.

-

PubMed Central.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrimidine, 5-bromo- [webbook.nist.gov]

- 6. ijirset.com [ijirset.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-4-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-bromopyrimidine is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic amino group and a reactive bromo substituent on the pyrimidine core makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1] Notably, it is recognized as an inhibitor of thymidine phosphorylase, an enzyme overexpressed in various tumors and implicated in metastasis.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, for ensuring the quality and stability of resulting compounds, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental methodologies and expert insights.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. These parameters are crucial for its identification, purification, and manipulation in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Structure |  | |

| Molecular Formula | C₄H₄BrN₃ | [2] |

| Molecular Weight | 174.00 g/mol | |

| CAS Number | 1439-10-7 | [2] |

| Appearance | Yellow to yellow-green or cream to pale brown powder or crystalline powder. | |

| Melting Point | 207°C to 211°C | [1] |

| Solubility | Slightly soluble in water. | [1] |

| IUPAC Name | 5-bromopyrimidin-4-amine | [2] |

| InChI Key | IIFAONYUCDAVGA-UHFFFAOYSA-N | [2] |

| SMILES | NC1=C(Br)C=NC=N1 | [3] |

Experimental Methodologies for Property Determination

The accurate determination of physicochemical properties is essential for chemical process development and quality control. Below are detailed, step-by-step methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Detailed Protocol:

-

Sample Preparation: A small amount of dry this compound is finely ground to a powder. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For this compound, this range is reported as 207°C to 211°C.[1]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Workflow: NMR Sample Preparation and Analysis

Caption: Workflow for obtaining an IR spectrum of this compound.

Detailed Protocol:

-

Sample Preparation (KBr Pellet Method): A few milligrams of this compound are mixed with approximately 100 mg of dry potassium bromide (KBr) powder. The mixture is thoroughly ground to a very fine powder. This powder is then placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is recorded.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, one would expect to observe N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1600 cm⁻¹), and C-Br stretching vibrations (typically below 800 cm⁻¹).

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic rings.

Detailed Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent that does not absorb in the UV-Vis region of interest (e.g., ethanol or methanol).

-

Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer. A cuvette containing the pure solvent is used as a blank to zero the instrument.

-

Data Analysis: The spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule. For substituted pyrimidines, π → π* and n → π* transitions are expected.

Reactivity and Stability

The reactivity of this compound is largely dictated by the electronic properties of the pyrimidine ring and the nature of its substituents.

-

Amino Group: The amino group is a strong activating group, increasing the electron density of the pyrimidine ring and making it more susceptible to electrophilic attack. It can also act as a nucleophile in various reactions.

-

Bromo Group: The bromine atom is a good leaving group, making the C4 position susceptible to nucleophilic aromatic substitution reactions. It is also a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

-

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are basic and can be protonated in acidic conditions. The ring itself is relatively stable due to its aromaticity.

Stability Profile:

-

Thermal Stability: As a crystalline solid with a relatively high melting point, this compound is expected to be thermally stable under normal storage conditions.

-

Hydrolytic Stability: The stability of the C-Br bond to hydrolysis will depend on the pH of the solution. Under strongly acidic or basic conditions, hydrolysis may occur over time.

-

Photostability: Aromatic compounds can be susceptible to degradation upon exposure to UV light. It is advisable to store this compound in a light-protected container.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [1]

Conclusion

This compound is a key synthetic intermediate with a rich physicochemical profile that underpins its utility in drug discovery and development. A comprehensive understanding of its properties, from its melting point and spectroscopic signatures to its reactivity and stability, is essential for its effective and safe application. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this important molecule.

References

- Furberg, S., Grøgaard, J., & Smedsrud, B. (1979). Effect of Substitution on Pyrimidine. The Crystal Structures of Pyrimidine and its 5-Methyl, 2-Chloro and 2-Amino Derivatives. Acta Chemica Scandinavica B, 33, 715–724.

- Dilshad, et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate.

-

PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

- Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 233, 938-946.

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromouracil. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Infrared spectroscopy correlation table. In Wikipedia. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

- Khan, I., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 19(11), 18263-18283.

-

Chem-Impex. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from [Link]

-

European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Wikipedia. (2023, November 27). Pyrimidine. In Wikipedia. Retrieved from [Link]

- Ivanova, G., et al. (2000). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2',3'-dideoxythymidine esters with amino acids and peptides. Pharmazie, 55(1), 47-50.

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

- National Institutes of Health. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Chemical Science, 10(38), 8836–8843.

- National Center for Biotechnology Information. (2021).

- National Center for Biotechnology Information. (2017). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 22(12), 2133.

-

ACS Publications. (n.d.). Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. Retrieved from [Link]

Sources

The Strategic Utility of 4-Amino-5-bromopyrimidine in Modern Drug Discovery: A Technical Guide

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of a Key Heterocyclic Intermediate

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleobases and a plethora of therapeutic agents.[1] Among the vast array of pyrimidine derivatives, 4-amino-5-bromopyrimidine has emerged as a particularly versatile and strategic building block in the synthesis of complex, biologically active molecules. Its value lies in the precise arrangement of a nucleophilic amino group and a reactive bromine atom, which serve as versatile handles for molecular elaboration. This guide provides a comprehensive technical overview of 4-amino-5-bromopyrimidine, including its fundamental properties, synthesis, and, most critically, its application in the development of targeted therapeutics, with a focus on kinase inhibitors. We will delve into the causality behind its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions, and provide actionable protocols for its implementation in drug discovery workflows.

Core Properties of 4-Amino-5-bromopyrimidine

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. 4-Amino-5-bromopyrimidine is a stable, solid compound, and its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1439-10-7 | Thermo Fisher Scientific |

| Molecular Formula | C₄H₄BrN₃ | Sigma-Aldrich |

| Molecular Weight | 174.00 g/mol | Sigma-Aldrich |

| IUPAC Name | 5-bromopyrimidin-4-amine | Thermo Fisher Scientific |

| Appearance | Yellow to yellow-green or cream to pale brown powder | Thermo Fisher Scientific |

| Form | Solid | Sigma-Aldrich |

| SMILES | NC1=C(Br)C=NC=N1 | Sigma-Aldrich |

| InChI Key | IIFAONYUCDAVGA-UHFFFAOYSA-N | Thermo Fisher Scientific |

Synthesis and Rationale

The synthesis of 4-amino-5-bromopyrimidine is conceptually straightforward, typically involving the direct bromination of a 4-aminopyrimidine precursor. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and high yield. A common and effective method utilizes N-bromosuccinimide (NBS) in a suitable solvent.

Rationale for Method Selection:

-

Regioselectivity: The pyrimidine ring is electron-deficient, which can make electrophilic aromatic substitution challenging. However, the amino group at the 4-position is an activating group, directing the electrophilic bromine to the adjacent C5 position.

-

Mild Conditions: N-bromosuccinimide is a convenient and relatively mild source of electrophilic bromine, minimizing the potential for over-bromination or degradation of the starting material. The reaction can often be carried out at or below room temperature.

Representative Synthetic Protocol: Bromination of 4-Aminopyrimidine

This protocol describes a plausible method for the synthesis of 4-amino-5-bromopyrimidine based on established procedures for analogous compounds.[2]

Materials:

-

4-Aminopyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 4-aminopyrimidine (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution.

-

Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring overnight in the dark.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization or column chromatography to yield 4-amino-5-bromopyrimidine.

The Strategic Value in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 4-amino-5-bromopyrimidine is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the C5 position is ideally situated for participation in reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are foundational in modern medicinal chemistry for their broad substrate scope and functional group tolerance.[3][4][5]

Suzuki-Miyaura Coupling: Building Molecular Complexity

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between 4-amino-5-bromopyrimidine and a variety of organoboron reagents (e.g., boronic acids or esters).[5][6] This is a powerful strategy for introducing aryl or heteroaryl moieties, which are critical for modulating the pharmacological properties of drug candidates.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[6] The choice of palladium source, ligand, and base is crucial for achieving high yields.

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Introducing Key Pharmacophores

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between 4-amino-5-bromopyrimidine and a primary or secondary amine.[3][7] This reaction is instrumental in synthesizing molecules where an amino linkage is a key part of the pharmacophore, a common feature in many kinase inhibitors.

Rationale for Ligand Choice: The success of the Buchwald-Hartwig amination often hinges on the choice of phosphine ligand. Sterically hindered and electron-rich ligands, such as Xantphos or Josiphos-type ligands, are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[7]

Application in Kinase Inhibitor Synthesis: A Case Study

The pyrimidine core is a prevalent scaffold in a multitude of approved kinase inhibitors.[1] 4-Amino-5-bromopyrimidine serves as an excellent starting point for the synthesis of such compounds. For instance, it can be used to construct the core of various tyrosine kinase inhibitors by sequentially applying Suzuki and Buchwald-Hartwig reactions to build out the molecule from the pyrimidine core.[8][9][10]

Caption: Synthetic strategy for kinase inhibitors.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Amino-5-bromopyrimidine

This protocol provides a representative methodology for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Amino-5-bromopyrimidine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Potassium carbonate (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Schlenk flask and magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-amino-5-bromopyrimidine, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

After completion (typically 4-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-aminopyrimidine.

Conclusion: A Versatile Tool for Drug Discovery

4-Amino-5-bromopyrimidine is a high-value synthetic intermediate whose strategic importance in modern drug discovery, particularly in the synthesis of kinase inhibitors, cannot be overstated. Its well-defined reactivity in robust and versatile cross-coupling reactions allows for the efficient construction of complex molecular architectures from a common core. By understanding the underlying principles of its synthesis and reactivity, and by employing validated protocols, research and development teams can leverage this powerful building block to accelerate the discovery of novel and effective therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. name-reaction.com [name-reaction.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-4-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the heterocyclic compound 5-Amino-4-bromopyrimidine. As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document offers not only the theoretical underpinnings of these analytical methods but also practical, field-proven insights into experimental design, data acquisition, and interpretation.

While specific experimental spectra for this compound are not universally available in public spectral databases, this guide will detail the expected spectral features based on the analysis of closely related structures and first principles. It will also provide robust, step-by-step protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Key Features

This compound possesses a unique arrangement of substituents on the pyrimidine ring that dictates its chemical reactivity and spectroscopic behavior. The electron-donating amino group (-NH₂) and the electron-withdrawing bromine atom (-Br) create a distinct electronic environment, influencing the magnetic resonance of nearby protons and carbon atoms, the vibrational modes of its bonds, and its fragmentation pattern in mass spectrometry.

digraph "5-Amino-4-bromopyrimidine_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [fontname="Helvetica", fontsize=10];

// Atom nodes

N1 [label="N", pos="0,1.5!"];

C2 [label="C", pos="1.3,1.5!"];

N3 [label="N", pos="1.3,0!"];

C4 [label="C", pos="0,0!"];

C5 [label="C", pos="-1.3,0!"];

C6 [label="C", pos="-1.3,1.5!"];

Br [label="Br", pos="0,-1.5!"];

NH2 [label="NH₂", pos="-2.6,0!"];

// Ring bonds

N1 -- C2 [label=""];

C2 -- N3 [label=""];

N3 -- C4 [label=""];

C4 -- C5 [label=""];

C5 -- C6 [label=""];

C6 -- N1 [label=""];

// Substituent bonds

C4 -- Br [label=""];

C5 -- NH2 [label=""];

// Double bonds

C2 -- N3 [style=double];

C4 -- C5 [style=double];

C6 -- N1 [style=double];

}

Figure 2. Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectrum:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) ** Amino (-NH₂) N-H Symmetric & Asymmetric Stretching 3300-3500 (two bands) Amino (-NH₂) N-H Bending (Scissoring) 1600-1650 Aromatic Ring C-H Stretching 3000-3100 Aromatic Ring C=C and C=N Stretching 1400-1600 C-Br Bond C-Br Stretching 500-600

Authoritative Insight: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂). The exact positions of the aromatic C=C and C=N stretching vibrations can provide a fingerprint for the pyrimidine ring system.

Experimental Protocol for FTIR Spectroscopy

For solid samples like this compound, several sample preparation techniques can be employed.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Alternative Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Mass Spectrum:

Molecular Ion Peak:

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass-to-charge units. The nominal molecular weight of this compound is approximately 174 g/mol .

Fragmentation Pattern:

The molecular ion can undergo fragmentation, leading to the formation of smaller, characteristic ions. Potential fragmentation pathways include:

-

Loss of Br•: Cleavage of the C-Br bond to form a [M-Br]⁺ fragment.

-

Loss of HCN: A common fragmentation pathway for pyrimidine rings.

-

Loss of NH₂•: Cleavage of the C-NH₂ bond.

Trustworthiness through Isotopic Pattern: The characteristic isotopic pattern of bromine serves as a self-validating system for the presence of this halogen in the molecule. The observation of the M⁺ and M+2 peaks with nearly equal intensity is a strong confirmation.

Experimental Protocol for Mass Spectrometry

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The GC separates the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Figure 3. Workflow for EI-GC-MS analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and when used in concert, they form a powerful analytical toolkit for researchers and professionals in the field of drug discovery and development. The protocols and interpretive guidance provided in this document are designed to ensure the acquisition of high-quality, reliable data, thereby upholding the principles of scientific integrity and enabling confident structural elucidation.

References

While specific spectral data for this compound is not provided in the search results, the following are authoritative sources for the principles and protocols of the spectroscopic techniques discussed.

-

Nuclear Magnetic Resonance Spectroscopy

- Title: Introduction to Spectroscopy

- Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. Cengage Learning.

-

URL: [Link]

-

Infrared Spectroscopy

- Title: Infrared Spectroscopy

- Source: LibreTexts Chemistry

-

URL: [Link]

-

Mass Spectrometry

- Title: Mass Spectrometry

- Source: American Chemical Society

-

URL: [Link]

A Technical Guide to the Solubility of 5-Amino-4-bromopyrimidine in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-Amino-4-bromopyrimidine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers practical methodologies for solubility determination, and presents a qualitative analysis based on established chemical principles.

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences the developability of a drug candidate.[1][2][3] For a molecule like this compound, which serves as a building block in the synthesis of bioactive compounds, understanding its solubility in various organic solvents is paramount for several reasons:

-

Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in the solvent. Poor solubility can lead to sluggish reactions and diminished yields.

-

Purification and Crystallization: Solubility differences are exploited in purification techniques such as crystallization and chromatography. A comprehensive solubility profile is essential for developing effective purification strategies.

-

Formulation Development: For final drug products, solubility directly impacts bioavailability. While this guide focuses on the intermediate, early knowledge of its solubility behavior can inform downstream formulation strategies.[3]

This guide will provide both the theoretical framework and practical tools to empower researchers to make informed decisions regarding solvent selection for this compound.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] Let's analyze the structure of this compound to understand its solubility profile.

Figure 1: Structure of this compound with key functional groups.

Key Structural Features:

-

Pyrimidine Ring: The core is a heterocyclic aromatic ring containing two nitrogen atoms.[6] These nitrogen atoms are electronegative and can act as hydrogen bond acceptors. The aromatic nature of the ring contributes to non-polar interactions.

-

Amino Group (-NH2): This is a polar functional group that can act as both a hydrogen bond donor and acceptor.[7] This feature is expected to enhance solubility in polar, protic solvents.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule. It is a weak hydrogen bond acceptor.

Predicted Solubility Behavior:

Based on these features, we can predict the general solubility behavior of this compound in different classes of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | The amino group can form strong hydrogen bonds with the hydroxyl group of the solvent. The polar nature of the solvent will also interact favorably with the polar pyrimidine ring and bromo group. |

| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the amino group. Their high polarity will solvate the polar regions of the molecule. Studies on similar pyrimidine derivatives show good solubility in DMF.[8][9][10] |

| Non-Polar (e.g., Hexane, Toluene) | Low | The significant polarity and hydrogen bonding capabilities of this compound are not well-matched with the non-polar nature of these solvents. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Low to Moderate | These solvents have some polarity and can participate in dipole-dipole interactions. Some pyrimidine derivatives show solubility in chloroform.[8] |

A product page for this compound notes that it is "Slightly soluble in water".[11] This is consistent with the presence of polar groups that can interact with water, but the overall molecule may have some hydrophobic character from the pyrimidine ring.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination is essential for obtaining accurate solubility data.[5][12] The following section outlines a standard protocol for determining the solubility of this compound.

Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining solubility.[8][9][10]

Figure 2: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvents.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant without disturbing the solid.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

-

Mass Determination: Weigh the vial containing the dried solid. The difference between this mass and the initial mass of the vial is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of supernatant (L))

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[13][14][15] this compound is harmful if swallowed.

Summary of Expected Solubility

| Solvent | Polarity | Hydrogen Bonding | Expected Solubility |

| Methanol | Polar | Donor/Acceptor | High |

| Ethanol | Polar | Donor/Acceptor | High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Acceptor | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Acceptor | High |

| Acetonitrile | Polar Aprotic | Acceptor | Moderate |

| Dichloromethane | Moderately Polar | Weak Acceptor | Low to Moderate |

| Chloroform | Moderately Polar | Weak Donor | Low to Moderate |

| Toluene | Non-polar | None | Low |

| Hexane | Non-polar | None | Very Low |

| Water | Polar | Donor/Acceptor | Slightly Soluble[11] |

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. The presence of a polar pyrimidine ring, a hydrogen-bonding amino group, and a polar bromo group suggests a preference for polar solvents, particularly those capable of hydrogen bonding. For precise quantitative data, the provided gravimetric method offers a robust and reliable experimental approach. By combining theoretical understanding with empirical measurement, researchers can effectively navigate the challenges of solvent selection and optimize their synthetic and purification processes.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- How to determine the solubility of a substance in an organic solvent ?

- Solubility of pyrimidine derivatives in different organic solvents at different temper

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- Solubility of organic compounds (video). Khan Academy.

- Pyrimidine. Solubility of Things.

- Measurement and Correlation for Solubility of Some Pyrimidine Deriv

- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- 4-Amino-5-bromopyrimidine, 98%. Fisher Scientific.

- 5-Bromo-4-methylpyrimidin-2-amine. PubChem.

- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Smolecule.

- 5-Bromo-4-pyrimidinecarboxylic acid. BLD Pharm.

- 4-Amino-5-bromopyrimidine. Sigma-Aldrich.

- Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.

- 4-Amino-5-bromopyrimidine-2-carbonitrile. AK Scientific, Inc..

- 2-Amino-4-methyl-5-bromopyrimidine. CymitQuimica.

- SAFETY D

- Solubility in Pharmaceutical R&D: Predictions and Reality. Unknown Source.

- Safety D

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CAS 17321-93-6: 2-Amino-4-methyl-5-bromopyrimidine [cymitquimica.com]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Amino-5-bromopyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 12. youtube.com [youtube.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. aksci.com [aksci.com]

Navigating the Stability Landscape of 5-Amino-4-bromopyrimidine: A Technical Guide for Researchers

Introduction: The Pivotal Role of 5-Amino-4-bromopyrimidine in Drug Discovery

This compound is a critical starting material and key intermediate in the synthesis of a multitude of biologically active molecules. Its unique structural features, comprising a pyrimidine core substituted with both an activating amino group and a versatile bromo group, make it a valuable building block for medicinal chemists and drug development professionals. The amino group provides a site for further functionalization, while the bromo substituent is amenable to a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The ultimate success of synthesizing and utilizing novel therapeutics derived from this compound hinges on the quality and stability of this essential precursor. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, empowering researchers to ensure the integrity of their starting materials and the reproducibility of their synthetic endeavors.

Chemical Stability Profile: Understanding the Intrinsic Properties of this compound

The stability of this compound is governed by its inherent chemical properties and its susceptibility to various environmental factors. While the compound is generally stable under recommended storage conditions, an understanding of its potential degradation pathways is crucial for maintaining its purity and reactivity over time.

Susceptibility to Degradation

Several factors can influence the stability of this compound, leading to the formation of impurities that can compromise its use in sensitive downstream applications. These factors include:

-

Hydrolysis: The presence of the amino group on the pyrimidine ring can influence its susceptibility to hydrolysis, particularly under non-neutral pH conditions. Studies on related aminopyrimidines have shown that hydrolytic deamination can occur, leading to the formation of the corresponding hydroxypyrimidine derivative. Research on the hydrolytic deamination of 2- and 4-amino-5-bromopyrimidine in aqueous alkaline solutions has demonstrated that the rate of deamination is first-order with respect to both the amine and hydroxide concentration in dilute alkaline solutions.[1] This suggests that exposure to basic conditions should be minimized to prevent the formation of 4-bromo-5-hydroxypyrimidine.

-

Photodegradation: Aromatic bromine compounds are known to be susceptible to photodegradation. The carbon-bromine bond can undergo homolytic cleavage upon exposure to light, particularly in the UV region, leading to the formation of radical species. This can initiate a cascade of reactions, resulting in debromination and the formation of various degradation products. Studies on brominated aromatic compounds and flame retardants have shown that reductive debromination is a common photodegradation pathway.[2][3][4][5] Therefore, it is critical to protect this compound from light to prevent the formation of 5-aminopyrimidine and other related impurities.

-

Thermal Degradation: Elevated temperatures can promote the degradation of this compound. While specific data on the thermal decomposition of this compound is limited, studies on other aminopyrimidines suggest that thermal stress can lead to decomposition.[6][7] The degradation pathway at elevated temperatures may involve complex reactions, including polymerization or fragmentation of the pyrimidine ring.

-

Oxidation: The amino group makes the molecule susceptible to oxidation. Contact with strong oxidizing agents can lead to the formation of various oxidation products, altering the chemical structure and purity of the compound. Therefore, it is essential to avoid contact with strong oxidizing agents.

The interplay of these factors is illustrated in the following diagram:

Caption: Key environmental factors and their corresponding degradation pathways affecting this compound stability.

Recommended Storage and Handling Protocols

To ensure the long-term stability and preserve the purity of this compound, the following storage and handling protocols are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is often recommended by suppliers. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture-mediated degradation. |

| Container | Keep container tightly sealed. | Prevents exposure to moisture and air. |

| Light | Protect from light. Use amber vials or store in a dark place. | Prevents photodegradation, specifically debromination. |

| Incompatibilities | Avoid contact with strong oxidizing agents. | Prevents oxidative degradation of the amino group. |

Experimental Workflow for a Comprehensive Stability Study

For critical applications in drug development, a comprehensive stability study is essential to establish the shelf-life and re-test period for this compound. The following workflow outlines a robust approach to a forced degradation study.

Establishment of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method that can separate the intact active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol for HPLC Method Development:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Screening:

-

Mobile Phase A: 0.1% Formic acid or trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Gradient Elution: Develop a gradient method to ensure separation of the parent compound from any potential impurities. A typical starting gradient could be 5-95% B over 20 minutes.

-

Detection: Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

-

Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.

Stress Conditions:

-

Acid Hydrolysis: Reflux the compound in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Reflux the compound in 0.1 M NaOH at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

-

Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light according to ICH Q1B guidelines.

Sample Analysis and Data Interpretation

Analyze the stressed samples using the validated stability-indicating HPLC method. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants. If significant degradation is observed, the degradation products can be identified and characterized using LC-MS.

The following diagram illustrates the experimental workflow for a forced degradation study:

Caption: A step-by-step workflow for conducting a forced degradation study of this compound.

Conclusion: Ensuring Quality and Reproducibility

A thorough understanding of the stability of this compound is paramount for its effective use in research and drug development. By implementing the recommended storage and handling protocols and, when necessary, conducting comprehensive stability studies, researchers can ensure the integrity of this critical building block. This proactive approach to quality control will ultimately contribute to the successful synthesis of novel chemical entities and the advancement of pharmaceutical innovation.

References

- 1. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]

- 3. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Utility of 5-Amino-4-bromopyrimidine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to mimic endogenous nucleobases.[1] Within this privileged class of heterocycles, 5-Amino-4-bromopyrimidine has emerged as a particularly valuable and versatile building block for the synthesis of targeted therapies. This technical guide provides an in-depth analysis of the synthesis, reactivity, and diverse applications of this compound, with a focus on its role in the development of kinase inhibitors and other targeted agents for oncology, inflammation, and beyond. We will explore the strategic importance of its unique substitution pattern, detailing the causality behind synthetic choices and providing actionable protocols for its derivatization.

Introduction: The Pyrimidine Scaffold and the Strategic Advantage of this compound

Pyrimidines are fundamental to life as components of nucleic acids and have been extensively explored in drug discovery, leading to a wide range of approved drugs.[1] The functionalization of the pyrimidine ring at its various positions allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

This compound presents a unique combination of reactive sites that make it a powerful starting point for library synthesis and lead optimization:

-

The 4-Amino Group: This group acts as a key hydrogen bond donor, often anchoring the molecule within the hinge region of a kinase's ATP-binding pocket.[2] It can also serve as a synthetic handle for further elaboration, such as amide bond formation or the construction of fused ring systems.

-

The 5-Bromo Substituent: The bromine atom at the C5 position is an exceptionally versatile synthetic handle. Its electron-withdrawing nature influences the reactivity of the pyrimidine ring, and it serves as an ideal site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This allows for the systematic exploration of structure-activity relationships (SAR) by probing different regions of a target's binding site.[3]

This guide will delve into the practical applications of this scaffold, demonstrating how its unique reactivity can be harnessed to create novel and potent therapeutic candidates.

Synthesis and Reactivity of this compound

A reliable and scalable synthesis of the core scaffold is paramount for its use in drug discovery programs.

Synthesis of the this compound Core

While various methods exist for the synthesis of substituted pyrimidines, a common approach to this compound involves the direct bromination of a suitable precursor.

Experimental Protocol: Bromination of 4-Aminopyrimidine

-

Objective: To synthesize this compound via electrophilic bromination of 4-aminopyrimidine.

-

Reagents and Materials:

-

4-Aminopyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Ice bath

-

Stir plate and stir bar

-

Round-bottom flask

-

Filtration apparatus

-

-

Procedure:

-

Dissolve 4-aminopyrimidine in acetonitrile in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (typically 1.05-1.1 equivalents) to the cooled solution in portions.

-

Stir the resulting mixture at 0°C and then allow it to warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product is then purified, often by recrystallization or column chromatography, to yield this compound.

-

-

Causality: The use of NBS provides a milder and more selective source of electrophilic bromine compared to liquid bromine, which is crucial when dealing with an activated ring system containing an amino group. Acetonitrile is a common solvent for such reactions due to its polarity and ability to dissolve the starting materials.

Key Reactions for Derivatization

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions.

Workflow for Derivatization of this compound

Caption: Derivatization strategies for this compound.

2.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the C-Br bond with an aryl or heteroaryl boronic acid.[4] This reaction is instrumental in introducing diverse aromatic substituents at the C5 position.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Objective: To synthesize 5-aryl-4-aminopyrimidines.

-

Reagents and Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture (typically 80-110°C) with stirring for a specified time, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]

-

2.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the C-Br bond with a primary or secondary amine.[6] This reaction is less commonly applied to the C5-bromo position of aminopyrimidines but remains a powerful tool for creating novel derivatives.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

-

Objective: To synthesize 5-(substituted amino)-4-aminopyrimidines.

-

Reagents and Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

-

Inert atmosphere

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the palladium precatalyst and ligand.

-

Add this compound, the amine, and the base.

-

Add the anhydrous solvent.

-

Heat the mixture (typically 80-110°C) with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, perform an appropriate aqueous work-up and purify the product by column chromatography.[7]

-

Applications in Medicinal Chemistry: Targeting Kinases

The 4-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[8] The amino group at C4 forms critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The C5 position, where the bromo group resides, points out towards the solvent-exposed region of the ATP-binding site, making it an ideal position for introducing substituents that can enhance potency and selectivity.

Signaling Pathway: Kinase Inhibition by a 4-Aminopyrimidine Scaffold

Caption: Competitive inhibition of ATP binding by a 4-aminopyrimidine derivative.

Case Study: Development of Thieno[2,3-d]pyrimidine-based Kinase Inhibitors

While direct examples starting from this compound are proprietary or less prevalent in readily available literature, we can extrapolate from the closely related thieno[2,3-d]pyrimidine scaffold, which also features a critical 4-amino group. Studies on these analogs provide valuable insights into the SAR of 4-aminopyrimidine derivatives.

A number of 4-amino-thieno[2,3-d]pyrimidines have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and B-Raf.[9] In these series, the 4-amino group consistently forms hydrogen bonds with the kinase hinge. Modifications at the 5- and 6-positions (analogous to the 5-position of our core scaffold) have been shown to be critical for potency and selectivity.

Table 1: Structure-Activity Relationship (SAR) Insights for 4-Aminopyrimidine Analogs

| Scaffold Position | Modification | Rationale/Effect on Activity | Target Kinase Examples |

| C4-Amino | Maintained as NH₂ | Essential for hinge binding via hydrogen bonds. | EGFR, Aurora, B-Raf[9] |

| C5-Position | Introduction of small alkyl or aryl groups via Suzuki coupling | Probes hydrophobic pockets near the hinge region. Can enhance potency and influence selectivity. | EGFR, Tie2[9] |

| C5-Position | Introduction of larger, flexible linkers to aryl/heteroaryl groups | Can access deeper regions of the ATP binding site or the solvent-exposed front region. | VEGFR, PDGFR[9] |

| C5-Position | Incorporation of N,N'-diaryl urea moieties | Can form additional hydrogen bonds and hydrophobic interactions, significantly boosting potency. | VEGFR/KDR[9] |

3.1.1. Causality in Experimental Design

The consistent finding that the 4-amino group is crucial for activity validates its role as the primary anchor to the kinase hinge. The exploration of various substituents at the C5-position via Suzuki coupling is a logical and efficient strategy to build SAR. Starting with smaller aryl groups allows for the initial probing of the available space. If potency increases are observed, larger and more complex groups can be introduced to optimize interactions with specific sub-pockets of the target kinase. This iterative process of synthesis and biological testing is fundamental to modern drug discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

-

Objective: To determine the IC₅₀ value of a synthesized this compound derivative against a target kinase.

-

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

-

Procedure:

-

Prepare a dilution series of the test compound in DMSO.

-

In a 96- or 384-well plate, add the kinase, the appropriate substrate, and ATP.

-

Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Add a detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP remaining.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Broader Applications and Future Directions

While kinase inhibition is a major application, the versatility of the this compound scaffold extends to other therapeutic areas. Its derivatives have been investigated for a range of biological activities:

-

Antiviral Agents: The pyrimidine core can mimic natural nucleosides, leading to the development of inhibitors of viral polymerases or other essential viral enzymes.

-

Anticancer Agents (Non-kinase targets): Derivatives have shown potential as inhibitors of enzymes like topoisomerase, which are crucial for DNA replication in cancer cells.[10]

-

Anti-inflammatory Agents: By targeting kinases involved in inflammatory signaling pathways (e.g., JNK), derivatives can modulate the immune response.

The future development of drugs based on this scaffold will likely involve more sophisticated synthetic strategies, such as the use of C-H activation to functionalize other positions on the pyrimidine ring, and the application of computational modeling to guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value scaffold in medicinal chemistry, offering a powerful and versatile platform for the synthesis of novel therapeutic agents. Its strategic combination of a hinge-binding amino group and a synthetically tractable bromo-substituent provides an efficient entry point for the development of targeted therapies, particularly kinase inhibitors. The ability to systematically explore structure-activity relationships through well-established cross-coupling reactions makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and the rationale behind its application will continue to fuel the discovery of next-generation medicines.

References

- Ila, H., & Junjappa, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine.

- BenchChem. (n.d.). 4-Amino-2-bromopyrimidin-5-ol.

- Raza, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5585.

- Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

-

Kaur, M., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.

- BenchChem. (2025). The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

- Allali, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 103-111.

- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1486-1492.

- Harish Chopra. (2021, July 27).

- BenchChem. (2025). The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyridine Derivatives in Kinase Drug Discovery.

- Wang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(9), 1035-1053.

- Vasileva, D. P., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(10), 5732.

- Sigma-Aldrich. (n.d.). 4-Amino-5-bromopyrimidine.

- Al-Mousawi, S. M., et al. (2008).

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

- Falco, E. A., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 74, 128913.

- Böttger, D., et al. (2022). Structure-Activity Relationships for 5”-Modifications of 4,5-Aminoglycoside Antibiotics. ACS Infectious Diseases, 8(3), 580-593.

- Li, W., et al. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.

- BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(benzylthio)-6-chloropyrimidine.

- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6643.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.

- Adams, M., et al. (2020). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules, 25(22), 5437.

- Willemse, T., et al. (2020).

- Asim, M., et al. (2022).

- Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 199, 106997.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Synthetic Routes for 5-Amino-4-bromopyrimidine: A Keystone Intermediate in Medicinal Chemistry

Abstract

5-Amino-4-bromopyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nucleophilic amino group and a reactive bromo substituent, makes it a versatile precursor for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive review of the primary synthetic strategies for obtaining this compound. We delve into the mechanistic rationale behind key transformations, present detailed experimental protocols derived from analogous and established procedures, and offer a comparative analysis of the principal routes. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of functionalized pyrimidine scaffolds.

Introduction: The Pyrimidine Scaffold in Drug Discovery